molecular formula C20H19NO4 B2490594 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 868153-48-4

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2490594
CAS No.: 868153-48-4
M. Wt: 337.375
InChI Key: DVTMLKWVSVBSJQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic indole derivative designed for life sciences research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous bioactive molecules . This compound features a 3-(1H-indol-3-yl)propanoate ester linked to a 2-(3-methoxyphenyl)-2-oxoethyl group, a structure that may be of interest for probing new chemical space. Indole derivatives have demonstrated significant potential in various research areas, including as inhibitors of aminopeptidases like Insulin-regulated aminopeptidase (IRAP) for immunology and neuroscience studies , and as core structures in developing antiviral agents and antioxidants . The structural features of this compound, particularly the indole ring and the methoxyphenyl ketone, suggest it could serve as a valuable intermediate or lead compound in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-16-6-4-5-14(11-16)19(22)13-25-20(23)10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTMLKWVSVBSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxybenzaldehyde and indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-(1H-indol-3-yl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

The compound 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article delves into its applications, emphasizing its biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to This compound . For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT-116<10
MCF-7<15

These findings suggest that modifications to the indole structure can enhance its efficacy against cancer cells.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in several studies. Indole derivatives are known to exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Research indicates that such compounds can modulate signaling pathways involved in neuronal survival and apoptosis.

Anti-inflammatory Properties

Anti-inflammatory activity has also been documented for similar compounds. Some derivatives have been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting that This compound may possess therapeutic potential in inflammatory conditions.

Case Study on Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values significantly lower than traditional chemotherapeutics .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of thiazole derivatives related to indole structures. This study found that certain modifications improved the ability of these compounds to cross the blood-brain barrier and protect against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • [2-(2,4-Dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate (CAS 722469-61-6) Structural Difference: The phenyl ring contains 2,4-dichloro substituents instead of 3-methoxy. This compound’s higher molecular weight (375.04 g/mol) may also affect solubility compared to the methoxy analog .
Sulfonamide-Functionalized Analogs
  • (S)-Methyl 2-(N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methylphenylsulfonamido)-3-(1H-indol-3-yl)propanoate Structural Difference: Incorporates a sulfonamido group and a 4-chlorophenyl moiety. The 4-chloro group may increase metabolic stability but could elevate toxicity risks compared to the methoxy variant .

Modifications in the Ester/Alkyl Chain

Piperidine-Containing Derivatives
  • [2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate Structural Difference: Replaces the methoxyphenyl group with a 4-methylpiperidine ring. Impact: The piperidine introduces basicity, enabling salt formation and improved membrane permeability. This modification could enhance central nervous system (CNS) penetration due to increased lipophilicity .
Ethyl Ester Derivatives
  • Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2) Structural Difference: Ethyl ester substituents and a methyl group on the indole nitrogen. Impact: The ethyl ester may reduce steric hindrance, favoring enzymatic hydrolysis. The N-methyl indole could block metabolic oxidation at the indole nitrogen, prolonging half-life .

Functional Group Additions

Boc-Protected Amino Derivatives
  • (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoate Structural Difference: Includes a tert-butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enhances stability during synthesis, making this compound a common intermediate in peptide-based drug development. However, the bulky tert-butyl group may reduce binding affinity in biological assays .

Spectral Data and Physical Properties

Compound Key NMR Signals (δ, ppm) Melting Point Yield
Target Compound (Hypothetical) ~3.8 (OCH₃), 7.1–7.4 (indole protons) Not Reported
[2-(2,4-Dichlorophenyl) Analog] 7.5–8.0 (aromatic Cl), 4.3 (CH₂) Not Reported
(S)-Sulfonamide Derivative 2.4 (CH₃), 7.3 (indole NH) Not Reported 60%

Biological Activity

The compound 2-(3-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_4

This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Indole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundA431<10
5-MethoxyindoleMCF-715
Indole-3-carbinolHT2920

The compound exhibited an IC50 value below 10 µM against A431 cells, indicating potent cytotoxicity. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokine Production
In a controlled experiment, the administration of the compound at varying concentrations resulted in a dose-dependent decrease in TNF-α production in LPS-stimulated macrophages. The results are summarized below:

Table 2: Cytokine Inhibition Data

Concentration (µM)TNF-α Production (pg/mL)Control (pg/mL)
0150200
10120
5080
10040

At a concentration of 100 µM, TNF-α levels were reduced by over 80%, showcasing the compound's potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
  • Cytokine Modulation : The inhibition of key inflammatory mediators suggests a role in modulating immune responses.

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